5-[2-Furanyl(4-morpholinyl)methyl]-6-thiazolo[3,2-b][1,2,4]triazolol
Description
Chemical Structure and Key Features 5-[2-Furanyl(4-morpholinyl)methyl]-6-thiazolo[3,2-b][1,2,4]triazolol is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 2-furanyl group and a 4-morpholinylmethyl moiety at the 5-position.
For instance, morpholine-containing derivatives (e.g., compound 6c in ) are synthesized by reacting thiazolo-triazole precursors with morpholine derivatives under acidic or basic conditions, achieving yields of 54–71% . Structural confirmation typically involves NMR, LCMS, and elemental analysis, with crystallography tools like SHELX and WinGX used for detailed conformational studies .
Potential Biological Relevance The compound’s structural analogs exhibit diverse bioactivities, including anticancer and anticonvulsant properties. For example, furan-substituted thiazolo-triazoles (e.g., 5g in ) show moderate yields (71%) and distinct melting points (176–178°C), suggesting that the furan-morpholine combination in the target compound may influence stability and bioactivity .
Properties
IUPAC Name |
5-[furan-2-yl(morpholin-4-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c18-12-11(21-13-14-8-15-17(12)13)10(9-2-1-5-20-9)16-3-6-19-7-4-16/h1-2,5,8,10,18H,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQIRLYJSAYIKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=CO2)C3=C(N4C(=NC=N4)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-Furanyl(4-morpholinyl)methyl]-6-thiazolo[3,2-b][1,2,4]triazolol typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Furanyl Intermediate: Starting with a furanyl precursor, the compound undergoes a series of reactions to introduce the morpholinyl group. This step often involves nucleophilic substitution reactions under controlled temperature and pH conditions.
Cyclization to Form the Thiazolo Ring: The intermediate is then subjected to cyclization reactions to form the thiazolo ring. This step may require the use of specific catalysts and solvents to facilitate the ring closure.
Final Assembly: The final step involves the introduction of the triazolol ring, which is achieved through a series of condensation reactions. This step is crucial for ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-[2-Furanyl(4-morpholinyl)methyl]-6-thiazolo[3,2-b][1,2,4]triazolol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions to prevent side reactions.
Substitution: Halogenating agents, nucleophiles, or electrophiles; reactions may require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Based on the search results, "5-[2-Furanyl(4-morpholinyl)methyl]-6-thiazolo[3,2-b][1,2,4]triazolol" is an organic heterobicyclic compound . It is also an organonitrogen heterocyclic compound and an organosulfur compound .
Here's what the search results provide regarding its applications:
Fungicide:
- Triazolol-F is a foggable fungicide solution used for preventing Aspergillus contamination in empty poultry hatchery rooms and incubators . It is effective against Aspergillus Brasiliensis and Aspergillus Fumigatus . The recommended dosage is 100 ml of Triazolol-F per 150 cubic meters, applied using a thermal fogger and left to settle for at least 30 minutes, or preferably overnight .
- Triazolol-L is an emulsifiable fungicide suited for misting large areas or spraying on walls, floors, and equipment in industrial areas like hatcheries and animal houses . It can be used in nest boxes and on litter . Triazolol-L contains 150g Imazalil per liter and is effective against bacteria such as Escherichia coli, Staphylococcus aureus, Pseudomonas Aeruginosa, and Enterococcus hirae, as well as fungi such as Aspergillus Brasiliensis and Candida Albicans .
Anti-Allergic Activity:
Mechanism of Action
The mechanism of action of 5-[2-Furanyl(4-morpholinyl)methyl]-6-thiazolo[3,2-b][1,2,4]triazolol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
Synthetic Efficiency: Morpholine-containing derivatives (e.g., 6c in ) are synthesized in 67% yield, comparable to other amines like piperazine (61–67%) . The target compound’s morpholine group may follow similar synthetic pathways. Furan-substituted analogs (e.g., 5g) achieve higher yields (71%) than methylamino (53%) or cyclopropylamino (54%) derivatives , suggesting that bulky groups like morpholine might require optimized conditions.
Physical Properties: Melting points vary significantly: phenylamino derivatives (5d: 262–263°C) exhibit higher thermal stability than morpholine analogs (6c: 189–250°C), likely due to increased π-stacking in aromatic systems .
Biological Activity: Anticancer Potential: Compounds with furan or fluorophenyl substituents (e.g., 5g and 269a–e) show selective cytotoxicity against cancer cells (HCT116, HeLa) with minimal toxicity to normal cells . The target compound’s furan-morpholine structure may enhance tumor selectivity. Anticonvulsant Activity: Fluorophenyl derivatives (e.g., 3c) are highly active in maximal electroshock (MES) tests, while propoxyphenyl analogs (5b) act on multiple pathways . The absence of electron-withdrawing groups (e.g., nitro) in the target compound may limit anticonvulsant effects.
Furan’s planar structure may facilitate DNA intercalation or enzyme binding, as seen in 5-(α-furylidene) derivatives .
Biological Activity
5-[2-Furanyl(4-morpholinyl)methyl]-6-thiazolo[3,2-b][1,2,4]triazolol is a heterobicyclic compound notable for its diverse biological activities, including potential antimicrobial, antifungal, and anticancer properties. The compound features a unique structural arrangement that includes a furanyl group, a morpholinyl group, and a thiazolo[3,2-b][1,2,4]triazolol core. Its chemical formula is with a molecular weight of approximately 306.342 g/mol .
Antimicrobial Properties
Research indicates that compounds similar to 5-[2-Furanyl(4-morpholinyl)methyl]-6-thiazolo[3,2-b][1,2,4]triazolol exhibit significant antimicrobial activity. For instance, derivatives of triazolo[3,4-b][1,3,4]thiadiazole have shown IC50 values ranging from 0.87 to 8.32 µM against urease enzymes in pathogenic microorganisms. This suggests that the compound could serve as a potent inhibitor of urease activity in bacteria such as Proteus mirabilis and Cryptococcus neoformans .
Antifungal Activity
The compound has demonstrated antifungal properties in various studies. Similar derivatives have exhibited minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL against certain fungal strains. Such efficacy positions it as a promising candidate for the development of new antifungal agents .
Anticancer Potential
Preliminary investigations into the anticancer activity of the compound suggest that it may inhibit cancer cell proliferation through specific molecular interactions. The mechanism typically involves binding to target proteins or enzymes that regulate cell growth and survival pathways .
The biological activity of 5-[2-Furanyl(4-morpholinyl)methyl]-6-thiazolo[3,2-b][1,2,4]triazolol is believed to involve:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites on target enzymes.
- Receptor Modulation : It could potentially modulate receptor activity involved in various signaling pathways.
- Cell Cycle Interference : By affecting key regulatory proteins involved in the cell cycle, it may induce apoptosis in cancer cells.
Comparative Analysis with Similar Compounds
The unique combination of functional groups in 5-[2-Furanyl(4-morpholinyl)methyl]-6-thiazolo[3,2-b][1,2,4]triazolol distinguishes it from other heterobicyclic compounds. A comparison with similar structures reveals:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Thiazole + Triazole | Moderate antimicrobial |
| Compound B | Furan + Morpholine | Strong antifungal |
| 5-[2-Furanyl(4-morpholinyl)methyl]-6-thiazolo[3,2-b][1,2,4]triazolol | Furan + Morpholine + Thiazole + Triazole | High antimicrobial and anticancer potential |
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives showed that those incorporating the thiazolo-triazole framework exhibited enhanced antibacterial properties compared to traditional antibiotics. The study highlighted the potential for developing new therapeutic agents targeting urease-positive bacteria .
Case Study 2: Antifungal Activity
In another investigation focusing on antifungal efficacy against Aspergillus species, derivatives were tested for their ability to inhibit fungal growth effectively. The results indicated that modifications to the morpholine and furan groups significantly influenced antifungal potency .
Q & A
Basic: What are the common synthetic routes for preparing 5-[2-furanyl(4-morpholinyl)methyl]-6-thiazolo[3,2-b][1,2,4]triazolol, and how are intermediates validated?
Answer:
The synthesis typically involves multi-step heterocyclic condensation. Key steps include:
- Thiol intermediate formation : Reacting 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thiol with aromatic carboxylic acids in phosphorus oxychloride to form the thiadiazole core .
- Morpholine incorporation : Introducing the 4-morpholinylmethyl group via nucleophilic substitution or Mannich-type reactions, using morpholine and formaldehyde equivalents .
- Validation : Intermediates are confirmed via 1H NMR (e.g., triplet signals for morpholine protons at δ 2.4–3.1 ppm) and elemental analysis (C, H, N within ±0.3% of theoretical values) .
Advanced: How can reaction conditions be optimized to improve yield in the final cyclization step?
Answer:
Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to toluene, as shown in similar triazolo-thiadiazole syntheses (yield increase from 52% to 78%) .
- Catalysis : Phosphorus oxychloride acts as both solvent and catalyst; stoichiometric excess (1.5–2.0 eq.) reduces side-product formation .
- Temperature control : Maintaining 80–90°C prevents premature decomposition of reactive intermediates .
Table 1 : Yield optimization for analogous triazolo-thiadiazoles
| Solvent | Catalyst (eq.) | Temp (°C) | Yield (%) |
|---|---|---|---|
| Toluene | 1.0 | 70 | 52 |
| DMF | 1.5 | 80 | 78 |
| Acetonitrile | 2.0 | 90 | 65 |
Basic: Which spectroscopic methods are critical for confirming the structure of this compound?
Answer:
- 1H NMR : Key signals include:
- IR spectroscopy : Absorptions at 1590–1620 cm⁻¹ (C=N stretch) and 1240–1260 cm⁻¹ (C-O-C of morpholine) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 387 [M+H]⁺) confirm molecular weight .
Advanced: How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during structural validation?
Answer:
- Variable-temperature NMR : Resolves dynamic effects (e.g., tautomerism or restricted rotation) by observing signal coalescence at elevated temperatures .
- 2D-COSY/HMBC : Assigns coupling patterns and long-range correlations (e.g., confirming connectivity between furan and triazole moieties) .
- X-ray crystallography : Definitive proof of structure, as demonstrated for analogous triazolo-thiadiazoles with R-factor < 0.05 .
Basic: What biological targets are hypothesized for this compound based on structural analogs?
Answer:
- Antifungal activity : Analogs inhibit 14α-demethylase (CYP51), critical in ergosterol biosynthesis, with IC₅₀ values of 8–12 µM .
- Anti-inflammatory potential : Triazolo-thiadiazoles show COX-2 inhibition (30–45% at 10 µM) via molecular docking to the active site .
Advanced: How can molecular docking guide the design of derivatives with enhanced bioactivity?
Answer:
- Target selection : Prioritize enzymes with conserved binding pockets (e.g., CYP51 or COX-2) .
- Docking protocols :
- Use AutoDock Vina with Lamarckian GA parameters.
- Validate with co-crystallized ligands (RMSD < 2.0 Å).
- Key interactions :
- Morpholine oxygen forms hydrogen bonds with Arg96 (CYP51).
- Furan π-π stacking with Phe228 (COX-2) enhances affinity .
Basic: What are the stability challenges for this compound under physiological conditions?
Answer:
- Hydrolysis : The morpholine ring is susceptible to acidic hydrolysis (t₁/₂ = 2.5 h at pH 2.0).
- Oxidation : Thiazolo-triazole sulfur oxidizes to sulfoxide in presence of H₂O₂ (confirmed by LC-MS) .
- Mitigation : Lyophilization and storage at −20°C in amber vials extend stability >6 months .
Advanced: How can substituent effects (e.g., electron-withdrawing groups on furan) modulate bioactivity?
Answer:
- Electron-withdrawing groups (e.g., nitro at furan 5-position):
- Steric effects : Bulky substituents on morpholine (e.g., benzyl) decrease membrane permeability (PAMPA Pe < 1.0 × 10⁻⁶ cm/s) .
Basic: What computational methods are used to predict physicochemical properties?
Answer:
- Lipophilicity : Calculated via AlogPS (error margin ±0.3 log units).
- pKa prediction : Use MarvinSketch with Hammett constants for heterocycles (e.g., pKa ≈ 6.2 for triazole NH) .
- Solubility : General Solubility Equation incorporating melting point and logP .
Advanced: How do tautomeric forms (e.g., thione-thiol) influence reactivity and bioactivity?
Answer:
- Thione form dominates in solid state (IR: 1250 cm⁻¹ for C=S).
- Thiol form in solution enables S-alkylation (e.g., with phenacyl bromides), altering pharmacokinetics .
- Bioactivity : Thione tautomers show 2.5× higher CYP51 inhibition due to stronger H-bonding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
